Azido-PEG1-Azide
Overview
Description
1,5-Diazido-3-oxapentane is a multifunctional, alkylating agent with the molecular formula C₄H₈N₆O and a molecular weight of 156.15 g/mol . It is known for its application in various scientific fields due to its unique chemical properties.
Mechanism of Action
Target of Action
1,5-Diazido-3-oxapentane is a fluorescent molecule that has been used as an affinity ligand for the detection of diazido . It also binds to carbohydrate and glycoclusters, which are important biomolecules . These targets play a crucial role in various biological processes, including cellular communication and immune response.
Mode of Action
The compound interacts with its targets through a process known as affinity binding . This involves the compound attaching itself to its target, forming a complex that can be detected due to the fluorescence of 1,5-Diazido-3-oxapentane . The fluorescence intensity can be modified by substituting the linker with metal ions such as Zn2+ .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,5-Diazido-3-oxapentane is currently limited. It is known that the compound is soluble in dichloromethane and dmso , which suggests it could be well-absorbed and distributed in the body
Action Environment
The action, efficacy, and stability of 1,5-Diazido-3-oxapentane can be influenced by various environmental factors. For instance, the compound’s fluorescence can be modified by substituting the linker with metal ions . Additionally, the compound’s solubility in Dichloromethane and DMSO suggests that its action could be influenced by the presence of these solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diazido-3-oxapentane can be synthesized using a semi-solvent method. This involves the reaction of appropriate starting materials under controlled conditions to ensure the formation of the desired azido compound . The process typically involves the use of solvents like dichloromethane and dimethyl sulfoxide (DMSO), and the reaction is carried out at low temperatures to maintain stability .
Industrial Production Methods
In industrial settings, the production of 1,5-Diazido-3-oxapentane follows similar synthetic routes but on a larger scale. The semi-solvent method is often employed due to its efficiency and ability to produce high-purity compounds . The process is carefully monitored to ensure safety and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Diazido-3-oxapentane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the gain of electrons or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using common reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in reactions with 1,5-Diazido-3-oxapentane include halogens, alkylating agents, and reducing agents. The reactions are typically carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce azido-oxides, while reduction reactions may yield azido-hydrocarbons .
Scientific Research Applications
1,5-Diazido-3-oxapentane has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,5-Diazido-3-oxapentane: Known for its multifunctional alkylating properties.
N,N′-dioctyl-N,N′-di-dodecyl-3-oxapentane-1,5-diamide: A novel unsymmetrical diglycolamide used in the extraction of trivalent actinides and lanthanides.
Uniqueness
1,5-Diazido-3-oxapentane stands out due to its unique combination of azido and alkylating functionalities, making it highly versatile in various scientific applications . Its ability to form stable covalent bonds with nucleophilic sites sets it apart from other similar compounds .
Properties
IUPAC Name |
1-azido-2-(2-azidoethoxy)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6O/c5-9-7-1-3-11-4-2-8-10-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEPBRYUGPSVPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCN=[N+]=[N-])N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444939 | |
Record name | 1,5-DIAZIDO-3-OXAPENTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24345-74-2 | |
Record name | 1,5-DIAZIDO-3-OXAPENTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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